molecular formula C13H17BO3 B595052 4-(Cyclohexanecarbonyl)phenylboronic acid CAS No. 1256346-30-1

4-(Cyclohexanecarbonyl)phenylboronic acid

Cat. No.: B595052
CAS No.: 1256346-30-1
M. Wt: 232.086
InChI Key: NOGXTZOSEOYJPK-UHFFFAOYSA-N
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Description

4-(Cyclohexanecarbonyl)phenylboronic acid is an organic compound that belongs to the class of boronic acids These compounds are characterized by the presence of a boron atom bonded to a carbon atom and two hydroxyl groups The structure of this compound includes a phenyl ring substituted with a cyclohexanecarbonyl group and a boronic acid moiety

Scientific Research Applications

4-(Cyclohexanecarbonyl)phenylboronic acid has a wide range of applications in scientific research, including:

Mechanism of Action

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

Boronic acid-based glucose-sensitive gels, including hydrogels, microgels, and nanogels, are expected to significantly promote the development of smart self-regulated drug delivery systems for diabetes therapy . The synthesis of novel one-walled meso-phenylboronic acid-functionalized C4P from simple and commercially available starting materials, for instance, pyrrole, 4-acetylphenylboronic acid, and others, is also a promising direction .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclohexanecarbonyl)phenylboronic acid typically involves the reaction of a phenylboronic acid derivative with a cyclohexanecarbonyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound by continuously feeding the reactants into a reactor and collecting the product. The use of automated systems and advanced purification techniques ensures high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclohexanecarbonyl)phenylboronic acid can undergo various types of chemical reactions, including:

    Oxidation: The boronic acid moiety can be oxidized to form boronic esters or borates.

    Reduction: The carbonyl group can be reduced to form alcohols or other reduced derivatives.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid moiety can lead to the formation of boronic esters, while reduction of the carbonyl group can yield alcohols.

Comparison with Similar Compounds

4-(Cyclohexanecarbonyl)phenylboronic acid can be compared with other boronic acids, such as:

Properties

IUPAC Name

[4-(cyclohexanecarbonyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BO3/c15-13(10-4-2-1-3-5-10)11-6-8-12(9-7-11)14(16)17/h6-10,16-17H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOGXTZOSEOYJPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)C2CCCCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50681666
Record name [4-(Cyclohexanecarbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256346-30-1
Record name Boronic acid, B-[4-(cyclohexylcarbonyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256346-30-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(Cyclohexanecarbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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